molecular formula C18H17F2NO5S B2927308 2-((difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide CAS No. 1788842-80-7

2-((difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide

Cat. No.: B2927308
CAS No.: 1788842-80-7
M. Wt: 397.39
InChI Key: RXXPIYFUNTWAOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide is a synthetic organic compound provided for research purposes. Its molecular structure integrates several pharmaceutically relevant motifs, including a benzamide core, a 2,3-dihydrobenzofuran group, and a difluoromethyl sulfonyl moiety. The incorporation of fluorine atoms is a common strategy in medicinal chemistry to fine-tune a compound's properties, such as its metabolic stability, membrane permeability, and binding affinity to biological targets . The benzamide functional group is a prevalent scaffold in drug discovery and is found in compounds with a wide range of biological activities. Meanwhile, the 2,3-dihydrobenzofuran ring system is a privileged structure in medicinal chemistry, often contributing to favorable interactions with various enzymes and receptors . This specific combination of features makes this compound a valuable chemical tool for researchers exploring new chemical space in areas such as small-molecule screening, structure-activity relationship (SAR) studies, and the development of novel inhibitors for protein-protein interactions. The compound is intended for use in controlled laboratory environments by qualified personnel. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) and handle the product with appropriate personal protective equipment, adhering to all standard laboratory safety protocols.

Properties

IUPAC Name

2-(difluoromethylsulfonyl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F2NO5S/c19-18(20)27(24,25)16-4-2-1-3-13(16)17(23)21-10-14(22)11-5-6-15-12(9-11)7-8-26-15/h1-6,9,14,18,22H,7-8,10H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXPIYFUNTWAOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)C3=CC=CC=C3S(=O)(=O)C(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F2NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide is a novel chemical entity with the molecular formula C18H17F2NO5SC_{18}H_{17}F_2NO_5S and a molecular weight of 397.39 g/mol. This compound has garnered interest in various fields of research due to its potential biological activities, particularly in oncology and pharmacology.

Antitumor Activity

Recent studies have highlighted the antitumor properties of compounds similar to 2-((difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide. For instance, research on related benzofuran derivatives has demonstrated significant cytotoxic effects against various cancer cell lines. These studies typically employ both 2D and 3D cell culture assays to evaluate the effectiveness of these compounds.

Case Study: Antitumor Efficacy

A study conducted on a series of synthesized compounds similar to our target compound revealed promising results:

  • Cell Lines Tested : A549, HCC827, NCI-H358 (lung cancer)
  • Assays Used : MTS cytotoxicity and BrdU proliferation assays
  • Findings :
    • Compounds exhibited higher cytotoxicity in 2D assays compared to 3D assays.
    • IC50 values ranged from 6.26 μM to 20.46 μM across different cell lines, indicating moderate to high potency against tumor cells.
CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CNCI-H35816.00 ± 9.383D

These findings suggest that compounds with structural similarities to our target may possess significant antitumor activity, warranting further investigation into their mechanisms of action.

The proposed mechanism for the biological activity of compounds like 2-((difluoromethyl)sulfonyl)-N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)benzamide involves interaction with DNA and inhibition of DNA-dependent enzymes. This interaction can lead to the disruption of cellular processes essential for cancer cell survival and proliferation.

Additional Biological Activities

Beyond antitumor effects, there is emerging evidence that compounds within this chemical class may exhibit antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, indicating a broader therapeutic potential.

Summary of Findings

  • Antitumor Activity : Significant cytotoxic effects observed in multiple cancer cell lines.
  • Mechanistic Insights : Binding to DNA and inhibition of key enzymes implicated in tumor growth.
  • Potential for Broader Applications : Possible antimicrobial activity suggests additional therapeutic avenues.

Future Research Directions

Further studies are needed to:

  • Optimize the chemical structure for enhanced selectivity and potency.
  • Investigate the pharmacokinetics and bioavailability of the compound.
  • Conduct in vivo studies to assess therapeutic efficacy and safety profiles.

Comparison with Similar Compounds

Key Differences :

  • The target compound lacks the diphenylacetamide and pyrrolidine groups present in darifenacin by-products.
  • Its difluoromethyl sulfonyl group may enhance metabolic stability compared to the sulfonamide groups in darifenacin derivatives .

Benzamide Derivatives with Sulfonyl/Sulfonamide Groups

N-[6-(4-Methoxyphenoxy)-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl]benzenesulfonamide ()

Feature Target Compound Compound
Core Structure Benzamide Benzimidazole-sulfonamide
Substituents - Difluoromethyl sulfonyl
- Dihydrobenzofuran
- Methoxyphenoxy
- Benzenesulfonamide
Molecular Formula C₁₈H₁₇F₂NO₅S C₂₂H₂₁N₃O₅S
Potential Use Unknown (structural hints: agrochemicals) Likely pharmacological (benzimidazole motifs are common in antivirals or antiparasitics)

Comparison : The target compound’s dihydrobenzofuran and fluorinated sulfonyl groups may confer distinct solubility and bioavailability compared to the benzimidazole -linked sulfonamide in .

Pesticide-Related Benzamides ()

Compound Name Substituents Molecular Formula Application
Etobenzanid - N-(2,3-Dichlorophenyl)
- 4-(Ethoxymethoxy)
C₁₆H₁₅Cl₂NO₃ Herbicide
Sulfentrazone - N-(2,4-Dichloro-5-(difluoromethyl-triazolyl)phenyl)
- Methanesulfonamide
C₁₁H₁₀Cl₂F₂N₄O₃S Herbicide
Target Compound - Difluoromethyl sulfonyl
- Dihydrobenzofuran-hydroxyethyl
C₁₈H₁₇F₂NO₅S Unknown (structural similarity to pesticides)

Key Insight : The target compound’s fluorinated sulfonyl group aligns with agrochemical design trends (e.g., sulfentrazone), but its dihydrobenzofuran moiety distinguishes it from chlorinated aromatic pesticides .

4-Bromo-N-(2-chloro-6-fluorophenyl)-5-fluoro-2-[(2S)-1,1,1-trifluoropropan-2-yl]oxy]benzamide ()

  • Halogen-rich structure (Br, F, Cl) and trifluoropropoxy group.
  • Molecular formula: C₁₇H₁₀BrClF₅NO₂.
  • Contrasts with the target compound’s non-halogenated dihydrobenzofuran and hydroxyethyl chain .

(S)-N-(2-((1-Amino-1-oxo-3-phenylpropan-2-yl)amino)-2-oxoethyl)-4-(4-((dibenzylamino)methyl)-1H-1,2,3-triazol-1-yl)benzamide ()

  • Features a triazole ring and dibenzylamino group.
  • Molecular formula: C₃₆H₃₄N₈O₃.
  • The target compound’s simpler substituents (dihydrobenzofuran vs. triazole) may reduce synthetic complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.